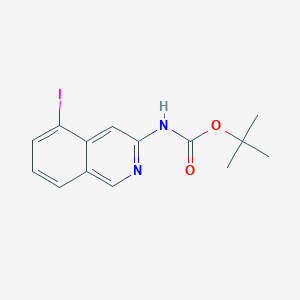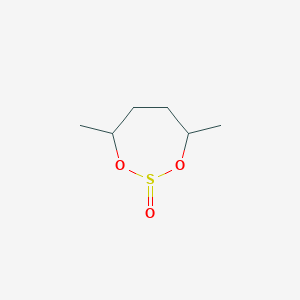
4,7-Dimethyl-1,3,2-dioxathiepane 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,7S)-4,7-Dimethyl-1,3,2-dioxathiepane 2-oxide is a chemical compound characterized by its unique structure, which includes a dioxathiepane ring with two methyl groups at the 4th and 7th positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4S,7S)-4,7-Dimethyl-1,3,2-dioxathiepane 2-oxide typically involves the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of specific catalysts and solvents to facilitate the formation of the dioxathiepane ring. Detailed synthetic routes and reaction conditions are usually optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of (4S,7S)-4,7-Dimethyl-1,3,2-dioxathiepane 2-oxide may involve large-scale reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing resource utilization.
Chemical Reactions Analysis
Types of Reactions: (4S,7S)-4,7-Dimethyl-1,3,2-dioxathiepane 2-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce sulfides.
Scientific Research Applications
(4S,7S)-4,7-Dimethyl-1,3,2-dioxathiepane 2-oxide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Research explores its potential as a therapeutic agent or a diagnostic tool.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (4S,7S)-4,7-Dimethyl-1,3,2-dioxathiepane 2-oxide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic activities.
Comparison with Similar Compounds
(4S,7S)-4,7-Dimethyl-1,3,2-dioxathiepane: Lacks the oxide group, resulting in different reactivity and applications.
(4S,7S)-4,7-Dimethyl-1,3,2-dioxathiane: Contains a sulfur atom instead of an oxygen atom, leading to distinct chemical properties.
Uniqueness: (4S,7S)-4,7-Dimethyl-1,3,2-dioxathiepane 2-oxide is unique due to its specific ring structure and functional groups, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Properties
IUPAC Name |
4,7-dimethyl-1,3,2-dioxathiepane 2-oxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3S/c1-5-3-4-6(2)9-10(7)8-5/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFLVSQSOFUGLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(OS(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

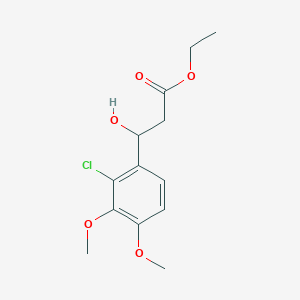
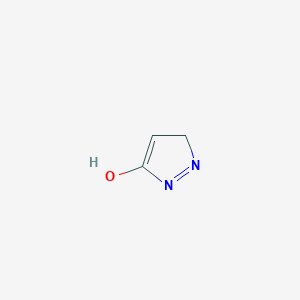

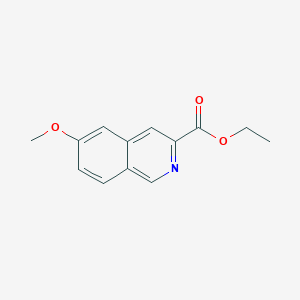


![2-Chloroimidazo[1,2-a]pyridin-6-ol](/img/structure/B13664213.png)

![2-[4-bromo-2-(trifluoromethyl)phenyl]-5-methyl-1H-imidazole](/img/structure/B13664221.png)


